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Technical Support Center: Fluciclovine (¹⁸F)
Imaging in Prostate Cancer
This technical support center provides troubleshooting guidance and answers to frequently

asked questions regarding the challenges of Fluciclovine (¹⁸F-Fluciclovine, Axumin®) PET

imaging, particularly in patients with low Prostate-Specific Antigen (PSA) levels following

definitive treatment for prostate cancer.

Troubleshooting Guide
This guide addresses common issues encountered by researchers and clinicians during the

application of Fluciclovine PET/CT imaging.

Question: We are experiencing low detection rates for recurrent prostate cancer in patients with

very low PSA levels (e.g., <0.5 ng/mL). How can we address this?

Answer: Low detection rates at very low PSA levels are an acknowledged limitation of

Fluciclovine PET/CT. The positivity rate of the scan is strongly correlated with increasing PSA

levels.[1][2]

Patient Selection: The diagnostic yield is higher in patients with faster PSA kinetics (shorter

PSA doubling time) and higher original Gleason scores, as these factors are correlated with

positive findings even at low PSA values.[3][4] One study noted an average PSA doubling
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time of 3.25 months in patients with positive scans, versus 31.2 months in those with

negative scans.[3][4]

Set Realistic Expectations: It is crucial to understand that a negative scan in a patient with a

very low PSA level (<0.2 ng/mL) might reflect a low disease burden that is below the

scanner's detection limit.[5]

Alternative Tracers: For patients with very low PSA, consider alternative imaging agents if

available. Prostate-Specific Membrane Antigen (PSMA)-targeted PET tracers (like ⁶⁸Ga-

PSMA-11 or ¹⁸F-DCFPyL) have demonstrated superior detection rates, especially at PSA

levels <0.5 ng/mL.[6][7][8]

Question: What are the common causes of false-negative Fluciclovine PET/CT results,

particularly when clinical suspicion of recurrence is high?

Answer: False-negative results can occur due to several factors related to tumor biology and

treatment history.

Low Tumor Burden: The most common reason for a negative scan is a disease burden that

is too small to be detected by current PET technology, especially at very low PSA levels.[5]

Histologic Transformation: Aggressive, de-differentiated tumors may exhibit decreased PSA

production but increased cell proliferation. While Fluciclovine relies on amino acid transport,

which is upregulated in cancer, the specific characteristics of the recurrent tumor may

influence tracer uptake.[5]

Prior Androgen Deprivation Therapy (ADT): ADT can regulate the expression of the amino

acid transporters responsible for Fluciclovine uptake, potentially decreasing the detection

ability of the PET scan.[5]

Dense Sclerotic Lesions: Indolent or dense sclerotic bone metastases may show little to no

Fluciclovine uptake.[4] In cases where CT findings are suspicious for sclerotic lesions but

lack Fluciclovine avidity, supplementary imaging like an ¹⁸F-NaF PET/CT or MRI should be

considered.[4]

Question: We have observed Fluciclovine uptake in areas not typical for prostate cancer

recurrence, leading to potential false-positive findings. How should we interpret these?
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Answer: Several benign conditions can demonstrate increased Fluciclovine uptake, leading to

false-positive interpretations.[3]

Inflammation: Acute and chronic inflammation, including post-radiation inflammatory

changes, are common mimics of malignancy.[3] It is recommended to wait at least two

weeks after interventions like biopsies before performing a Fluciclovine scan to allow

inflammation to resolve.[9]

Benign Prostatic Hyperplasia (BPH): In patients who have not undergone radical

prostatectomy, residual benign prostatic tissue or BPH can show Fluciclovine uptake.[3]

Reactive Lymph Nodes: Reactive hyperplasia in lymph nodes, particularly in the inguinal

region, is a frequent cause of false-positive findings.[3][10]

Other Pathologies: Degenerative changes in bone and other non-prostate cancers can also

show uptake.[11] Careful correlation with CT or MRI findings is essential for accurate

interpretation.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of Fluciclovine (¹⁸F) and why is it used in prostate cancer

imaging?

A1: Fluciclovine (¹⁸F), also known as anti-1-amino-3-¹⁸F-fluorocyclobutane-1-carboxylic acid

(FACBC), is a synthetic amino acid analog.[12][13] Prostate cancer cells often upregulate

transmembrane amino acid transport to meet increased metabolic demands for energy and

protein synthesis.[3][4] Fluciclovine is taken up by these transporters (primarily LAT-1 and

ASCT2) but is not metabolized, allowing it to accumulate within cancer cells and be visualized

by PET imaging.[6][13]

Q2: Why is Fluciclovine imaging performance dependent on PSA levels?

A2: PSA level is a surrogate marker for tumor burden. In patients with biochemical recurrence,

a higher PSA level generally indicates a larger volume of recurrent disease, making it more

likely to be detected by PET imaging.[14] Studies consistently show a linear increase in the

detection rate of Fluciclovine PET/CT with rising PSA levels.[1] At very low PSA levels,
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recurrent lesions are often microscopic and fall below the spatial resolution of current PET

scanners.

Q3: How does Fluciclovine compare to PSMA-targeted PET tracers?

A3: While both are used for imaging recurrent prostate cancer, PSMA-targeted PET agents are

generally considered superior, especially at low PSA levels.[10]

Detection Rate: Multiple studies have shown that PSMA PET/CT has a higher detection rate

than Fluciclovine, particularly for PSA levels below 1.0 ng/mL.[4][6][8]

Specificity: PSMA is a transmembrane protein highly overexpressed on prostate cancer

cells, leading to high target-to-background ratios.[11]

Clinical Utility: Despite the superiority of PSMA PET, Fluciclovine remains a valuable tool. It

can be useful in cases of suspected PSMA-negative disease or when local recurrence in the

prostate bed is obscured by the urinary bladder activity of PSMA tracers.[10] In one study of

patients with negative PSMA PET scans, a subsequent Fluciclovine PET scan was able to

detect the site of disease in 56% of cases.[10]

Q4: What are the established definitions for Biochemical Recurrence (BCR)?

A4: The definition of BCR depends on the primary treatment modality:

After Radical Prostatectomy (RP): A serum PSA level of ≥0.2 ng/mL, confirmed by a second

measurement of >0.2 ng/mL.[15]

After Radiation Therapy (RT): A rise in PSA of 2 ng/mL or more above the nadir (lowest PSA

value achieved), known as the Phoenix Definition.[15][16]

Q5: What is a standard imaging protocol for Fluciclovine PET/CT?

A5: A typical protocol involves patient preparation, specific injection techniques, and precise

imaging times.

Patient Preparation: Patients should fast for at least 4 hours and avoid strenuous activity for

24 hours prior to the scan.[17]
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Dose and Injection: The recommended dose is 370 MBq (10 mCi). The injection is

administered intravenously while the patient is positioned on the PET/CT scanner.[9]

Acquisition Time: Imaging should begin 3-5 minutes post-injection to minimize urinary

excretion and achieve optimal tumor-to-background contrast.[9] The scan typically covers the

area from the skull base to the mid-thigh.[9]

Data Presentation
Table 1: Fluciclovine (¹⁸F) PET/CT Detection Rates by PSA Level

PSA Level
(ng/mL)

Study 1:
Detection Rate
(%)[3][4]

Study 2:
Detection Rate
(%)[1]

Study 3:
Detection Rate
(%)[2]

Study 4:
Detection Rate
(%)[5]

< 0.2 - - - 10%

> 0.2 to ≤ 0.5 - - 40% 33%

0.5 to < 1.0 72.0% 58% 87% -

1.0 to < 2.0 83.3% 87% - -

≥ 2.0 100% 100% (2 to <5) 74% (>1.0) -

Detection rates can vary based on patient cohort (e.g., post-prostatectomy vs. post-radiation)

and study methodology.

Table 2: Comparison of Diagnostic Performance for Extraprostatic Disease
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Imaging
Modality

Sensitivity
(%)

Specificity
(%)

Positive
Predictive
Value (PPV)
(%)

Accuracy
(%)

Reference

Fluciclovine

PET/CT
55.0% 96.7% 95.7% 72.9% [3]

¹¹¹In-

capromab

pendetide

Inferior to

Fluciclovine

Inferior to

Fluciclovine

Inferior to

Fluciclovine

Inferior to

Fluciclovine
[3][4]

Conventional

CT
11.5% 100% 100% 43.9% [11]

Note: PSMA-targeted PET tracers generally show higher sensitivity than Fluciclovine,

especially at low PSA levels.[4]

Experimental Protocols
Protocol: Standard ¹⁸F-Fluciclovine PET/CT Acquisition

Patient Preparation:

Confirm patient has fasted for a minimum of 4 hours.

Confirm avoidance of significant exercise for at least 24 hours.

Obtain patient history, including primary treatment, Gleason score, and recent PSA

kinetics (doubling time, velocity).[9]

Establish intravenous access.

Radiopharmaceutical Administration:

Position the patient supine on the PET/CT scanner gantry.

Administer a recommended dose of 370 MBq (10 mCi) of ¹⁸F-Fluciclovine via intravenous

bolus injection.[9]
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Follow with a saline flush.

Image Acquisition:

Begin PET acquisition 3 to 5 minutes after the injection.[9]

Perform a low-dose CT scan for attenuation correction and anatomical localization,

extending from the skull base to the mid-thighs.

Acquire PET data over the same anatomical range. Acquisition time per bed position is

scanner-dependent but is typically longer for the pelvic region (e.g., 5 minutes) and slightly

shorter for the chest and abdomen (e.g., 3-5 minutes).[9]

Image Reconstruction and Analysis:

Reconstruct PET images using standard iterative algorithms with corrections for

attenuation, scatter, and randoms.

Review fused PET/CT images. Any focal uptake greater than surrounding background

tissue and not explained by normal physiologic distribution should be considered

suspicious for recurrent disease.[3] The bone marrow of a lumbar vertebra is a common

reference for background activity.[3]

Visualizations
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Patient with Biochemical Recurrence
(Low PSA, e.g., < 1.0 ng/mL)

Assess Clinical Risk Factors
- PSA Doubling Time (PSADT)

- Gleason Score
- Time to Recurrence

High Risk
(e.g., PSADT < 12 mos, High Gleason)

 

Low Risk
(e.g., PSADT > 12 mos, Low Gleason)

 

Consider Advanced Imaging:
PSMA PET/CT (Preferred)

Imaging Indicated

Observation or
Systemic Therapy

Observation may be an optionFluciclovine PET/CT
(If PSMA unavailable or contraindicated)

Alternative

Positive Scan:
Disease Localized

 

Negative Scan:
No Disease Localized

 

Guide Salvage Therapy
(e.g., SRT, Systemic Tx)

Click to download full resolution via product page

Caption: Decision workflow for imaging in low PSA biochemical recurrence.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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